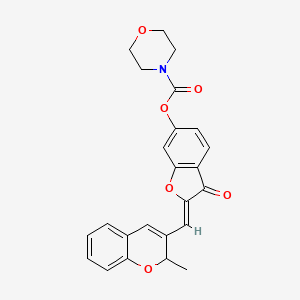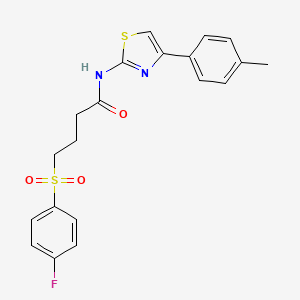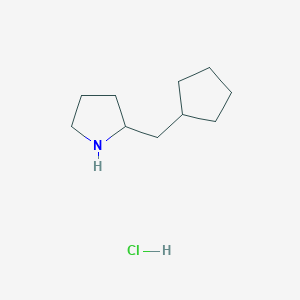![molecular formula C21H23ClN2O3S B2769186 [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone CAS No. 851803-98-0](/img/structure/B2769186.png)
[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The compound contains an imidazole ring, a sulfanyl group, and a methanone group. The imidazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions due to the presence of the imidazole ring. These reactions can include electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of your compound would depend on the other functional groups present in the molecule.Scientific Research Applications
Structural Analysis and Synthesis
- Isomorphous Structures and Chlorine-Methyl Exchange Rule : A study by Swamy et al. (2013) discusses isomorphous structures related to the compound, focusing on the chlorine-methyl exchange rule. The research highlights the disorder in these structures and the challenges in detecting isomorphism during data mining.
- Synthesis for Parkinson's Disease Imaging : Wang et al. (2017) synthesized a related compound as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the compound's relevance in neurological research and imaging techniques [Wang et al., 2017].
- Synthesis and Biological Activities : Research by Wang et al. (2015) on novel N-phenylpyrazolyl aryl methanones derivatives, which include similar compounds, investigates their synthesis and potential herbicidal and insecticidal activities [Wang et al., 2015].
Biological and Medicinal Applications
- Antimicrobial and Anticancer Agents : A study conducted by Hafez et al. (2016) synthesized and evaluated novel compounds similar to our chemical of interest for their antimicrobial and anticancer activities, suggesting potential medical applications [Hafez et al., 2016].
- Docking Studies and Antibacterial Activity : Shahana and Yardily (2020) conducted a docking study on similar compounds to understand their orientation and interaction in the active site of enzymes, shedding light on their antibacterial activity [Shahana & Yardily, 2020].
Environmental and Chemical Properties
- Environmental Occurrence and Analysis : Zhang et al. (2011) investigated the occurrence of benzophenones and benzotriazoles in the environment, highlighting their use as UV filters in various products and their potential environmental impact [Zhang et al., 2011].
Miscellaneous Applications
- Fuel Cell Application : A study by Zhai et al. (2007) discusses the synthesis of sulfonated polyimide membranes from compounds similar to the one for direct methanol fuel cell applications, indicating its potential use in energy technology [Zhai et al., 2007].
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-16-7-5-6-8-17(16)22/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMBBUSFBOHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
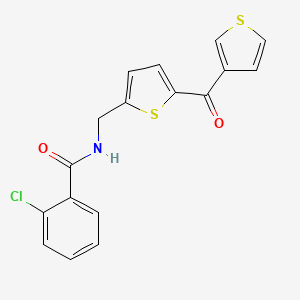
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)

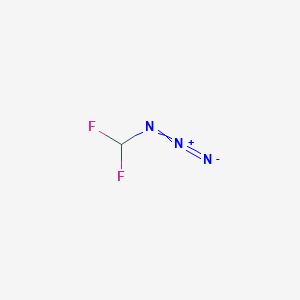
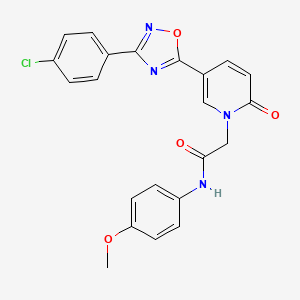
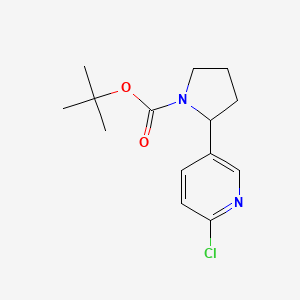
![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)

![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)
